2-乙酰氨基-4-甲氧基-5-硝基甲苯

描述

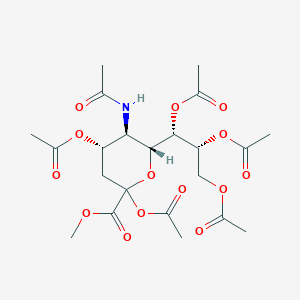

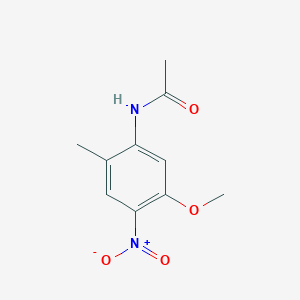

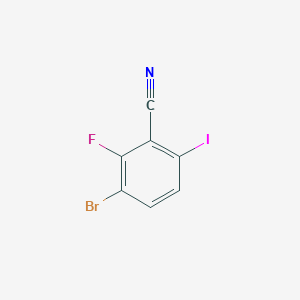

“2-Acetamido-4-methoxy-5-nitrotoluene” is a chemical compound with the molecular formula C10H12N2O4 . It has a molecular weight of 224.21 g/mol .

Synthesis Analysis

The synthesis of “2-Acetamido-4-methoxy-5-nitrotoluene” involves several steps. The process starts with “Acetamide,N-(5-…)” (CAS#:50868-75-2) and “5-methoxy-2-met…” (CAS#:106579-00-4), which are combined using “Ethanoic anhydride” (CAS#:108-24-7) to produce “2-ACETAMIDO-4-M…” (CAS#:361162-90-5) .

Molecular Structure Analysis

The molecular structure of “2-Acetamido-4-methoxy-5-nitrotoluene” is represented by the formula C10H12N2O4 . The exact mass is 373.08000 .

Chemical Reactions Analysis

The chemical reactions involving “2-Acetamido-4-methoxy-5-nitrotoluene” are complex and involve multiple steps. The compound can be synthesized from precursors like “Acetamide,N-(5-…)” (CAS#:50868-75-2) and “5-methoxy-2-met…” (CAS#:106579-00-4) using “Ethanoic anhydride” (CAS#:108-24-7) .

Physical And Chemical Properties Analysis

科学研究应用

硝化过程

2-乙酰氨基-4-甲氧基-5-硝基甲苯参与各种硝化过程。4-取代甲苯(包括与 2-乙酰氨基-4-甲氧基-5-硝基甲苯类似的化合物)的硝化导致形成硝鎓乙酸盐加合物以及硝基取代产物。这些硝化研究提供了对这些化合物的反应性和产物分布的见解 (Fischer 等人,1986)。

临床生化中的比色测定

2-乙酰氨基-4-甲氧基-5-硝基甲苯衍生物在临床生化中具有应用,特别是在比色测定的开发中。例如,一种与 2-乙酰氨基-4-甲氧基-5-硝基甲苯密切相关的底物,称为 MNP-GlcNAc,已用于比色测定中,用于测定尿液中的 N-乙酰-β-D-葡萄糖胺酶 (NAG)。该方法与已建立的测定方法显示出高度相关性,适用于临床环境中的常规监测 (Yuen 等人,1984)。

微生物生物转化

2-乙酰氨基-4-甲氧基-5-硝基甲苯也是微生物转化的研究主题。Mucrosporium sp. 等微生物可以将 2,4-二硝基甲苯等化合物转化为各种产物,包括 2-乙酰氨基-4-甲氧基-5-硝基甲苯。此类研究有助于了解硝基芳香族化合物的生物降解途径 (McCormick 等人,1978)。

炔糖衍生物的合成

2-乙酰氨基-4-甲氧基-5-硝基甲苯及其衍生物用于合成特殊的糖化合物。例如,衍生自类似化合物的 N-亚硝基乙酰氨基糖用于生产炔糖衍生物,这在各种化学和生化应用中很有价值 (Horton & Loh,1974)。

属性

IUPAC Name |

N-(5-methoxy-2-methyl-4-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c1-6-4-9(12(14)15)10(16-3)5-8(6)11-7(2)13/h4-5H,1-3H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNGJDCICXXTFHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1NC(=O)C)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Acetamido-4-methoxy-5-nitrotoluene | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3-Propanediol, 2-amino-2-[2-(4-heptylphenyl)ethyl]-](/img/structure/B1278616.png)

![Propanedinitrile, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B1278622.png)

![Ethanone, 1-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-](/img/structure/B1278625.png)